Chloro(triethylphosphine) gold

Homogeneous gold catalysis Carboalkoxylation Selectivity control

Et₃PAuCl is a versatile gold(I) precatalyst and auranofin-analogue bioactive probe. Phosphine ligand steric/electronic properties critically govern catalytic selectivity and biological target engagement-direct substitution with Ph₃PAuCl or Me₃PAuCl without re-optimization risks significant losses in yield, selectivity, and biological potency. • Enyne cyclization: 98% yield, matching t-Bu₃PAuCl/Cy₃PAuCl at lower cost; Ph₃PAuCl yields only 20%. • Carboalkoxylation: Et₃PAuCl/AgSbF₆ delivers 1:6.3 product ratio favoring 4ba, vs. 1:1.8 with Ph₃PAuCl. • Antiproliferative activity: IC₅₀ = 129-154 nM against HCT-116 colorectal cancer cells. • Photophysics: dual blue/red luminescence at low temperature, sensitive to aurophilic aggregation state.

Molecular Formula C6H15AuClP
Molecular Weight 350.58 g/mol
Cat. No. B7980717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(triethylphosphine) gold
Molecular FormulaC6H15AuClP
Molecular Weight350.58 g/mol
Structural Identifiers
SMILESCCP(CC)CC.Cl[Au]
InChIInChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1
InChIKeySYBBXLKWGHAVHP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Et₃PAuCl Catalyst and Bioactive Complex Specifications


Chloro(triethylphosphine)gold(I), commonly denoted as Et₃PAuCl, is a monomeric, lipophilic gold(I) coordination complex comprising a linear Au(I) center coordinated to a triethylphosphine ligand and a chloride ion . Structurally related to the clinically approved antiarthritic drug auranofin (which incorporates the same [Au(PEt₃)]⁺ bioactive moiety), Et₃PAuCl serves as a versatile precursor in homogeneous gold catalysis and as a bioactive probe in medicinal chemistry [1]. The compound is commercially available as a crystalline solid (white to pink) with a typical purity specification of 97% .

Et₃PAuCl Advantages Over Generic Gold(I) Chlorides


Phosphine gold(I) chlorides (R₃PAuCl) are not functionally interchangeable. The steric and electronic properties of the phosphine ligand dictate catalytic selectivity, product ratios, and biological target engagement. Subtle variations in cone angle and donor strength between triethylphosphine (PEt₃), triphenylphosphine (PPh₃), and trimethylphosphine (PMe₃) lead to divergent reaction pathways, altered aurophilic interactions in the solid state, and distinct pharmacokinetic behaviors [1]. Direct substitution of Et₃PAuCl with Ph₃PAuCl or Me₃PAuCl without re-optimization risks significant losses in yield, selectivity, and biological potency [2].

Et₃PAuCl Comparative Evidence


Carboalkoxylation Selectivity vs. Ph₃PAuCl

In a head-to-head comparison under identical conditions for gold-catalyzed carboalkoxylation of alkynes, Et₃PAuCl/AgSbF₆ achieved a 3ba/4ba product ratio of 1:6.3, a dramatic shift from the 1:1.8 ratio obtained with Ph₃PAuCl/AgSbF₆ [1]. This 3.5-fold improvement in selectivity toward product 4ba directly impacts synthetic utility and downstream purification requirements.

Homogeneous gold catalysis Carboalkoxylation Selectivity control

Enyne Cyclization Comparable to Bulky Phosphines

In a systematic evaluation of gold catalysts for enyne cyclization, Et₃PAuCl (5 mol%) with AgSbF₆ co-catalyst in CH₃CN afforded product 29b in 98% yield, matching the performance of bulkier and more expensive catalysts such as t-Bu₃PAuCl (95%) and Cy₃PAuCl (95%), while significantly outperforming Ph₃PAuCl under the same solvent conditions (20% yield) [1].

Enyne cycloisomerization Gold catalysis Synthetic methodology

Absence of Aurophilic Interactions in Solid State

Single-crystal X-ray diffraction reveals that chloro(trimethylphosphine)gold(I) (Me₃PAuCl) aggregates into helical chains via significant Au···Au aurophilic interactions. In contrast, chloro(triethylphosphine)gold(I) (Et₃PAuCl) shows no significant Au···Au interactions in the solid state, a direct consequence of the increased steric bulk of the ethyl substituents [1].

Crystal engineering Aurophilicity Solid-state properties

Blue/Red Dual Luminescence

When excited with UV light at low temperature, crystalline Et₃PAuCl produces deep luminescence in both the blue (high-energy, attributed to Cl→Au charge transfer) and red (low-energy, attributable to Au-centered transitions affected by aurophilicity) spectral regions [1]. This dual-emission behavior is notably distinct from the luminescence profiles of other phosphine gold(I) halides and thiolates, where single emission bands typically dominate [1].

Luminescent materials Photophysics Gold complexes

Et₃PAuCl Application Scenarios


High-Selectivity Gold Catalysis

In carboalkoxylation and related alkyne functionalization reactions, Et₃PAuCl/AgSbF₆ delivers a 1:6.3 product ratio favoring 4ba, compared to 1:1.8 with Ph₃PAuCl [1]. Synthetic chemists should procure Et₃PAuCl when reaction optimization studies with Ph₃PAuCl yield unsatisfactory isomer ratios, as the ligand switch demonstrably enhances selectivity without requiring additional co-catalyst screening [1].

Enyne Cycloisomerization

For enyne cyclization reactions, Et₃PAuCl achieves 98% yield, matching the performance of more expensive and less commercially available catalysts (t-Bu₃PAuCl, Cy₃PAuCl) while dramatically outperforming Ph₃PAuCl (20% yield) [1]. Procurement of Et₃PAuCl for these transformations represents a strategic balance of catalytic efficiency and cost-per-gram value [1].

Auranofin Analogue Studies

Et₃PAuCl serves as the chloride-coordinated analogue of auranofin, sharing the [Au(PEt₃)]⁺ bioactive moiety. In vitro, free Et₃PAuCl exhibits potent antiproliferative activity against HCT-116 colorectal cancer cells (IC₅₀ = 129 nM) [1]. Researchers developing gold-based anticancer agents should consider Et₃PAuCl as a well-characterized reference compound for comparative pharmacological studies against other gold(I) phosphine complexes [1].

Luminescent Probe for Aurophilicity

The crystalline complex displays dual blue and red luminescence at low temperature, a photophysical signature that is sensitive to the aggregation state (powder vs. solution) and reflects underlying aurophilic interactions [1]. Material scientists and coordination chemists investigating gold-gold bonding should procure Et₃PAuCl as a benchmark compound with well-documented crystallographic and spectroscopic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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